molecular formula C16H10N2O4S B11555817 2-[(2,4-Dinitrophenyl)sulfanyl]naphthalene

2-[(2,4-Dinitrophenyl)sulfanyl]naphthalene

Cat. No.: B11555817
M. Wt: 326.3 g/mol
InChI Key: IGGMHUBJZROFRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,4-Dinitrophenyl)sulfanyl]naphthalene is an organic compound with the molecular formula C16H10N2O4S This compound is characterized by the presence of a naphthalene ring bonded to a sulfanyl group, which is further attached to a 2,4-dinitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dinitrophenyl)sulfanyl]naphthalene typically involves the reaction of 2,4-dinitrochlorobenzene with naphthalene-2-thiol. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction conditions usually include heating the mixture to a temperature of around 100-120°C for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dinitrophenyl)sulfanyl]naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are typically used.

    Substitution: Nucleophiles like thiols or amines can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

2-[(2,4-Dinitrophenyl)sulfanyl]naphthalene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2,4-Dinitrophenyl)sulfanyl]naphthalene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved may include enzyme inhibition or activation, depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenylhydrazine: Known for its use in detecting carbonyl compounds.

    2,4-Dinitrophenol: Used in biochemical studies and as a metabolic stimulant.

    Naphthalene-2-thiol: A precursor in the synthesis of various sulfur-containing organic compounds.

Uniqueness

2-[(2,4-Dinitrophenyl)sulfanyl]naphthalene is unique due to its combined structural features of a naphthalene ring and a 2,4-dinitrophenyl group

Properties

Molecular Formula

C16H10N2O4S

Molecular Weight

326.3 g/mol

IUPAC Name

2-(2,4-dinitrophenyl)sulfanylnaphthalene

InChI

InChI=1S/C16H10N2O4S/c19-17(20)13-6-8-16(15(10-13)18(21)22)23-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H

InChI Key

IGGMHUBJZROFRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.